7-(2-butenyl)-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione 7-(2-butenyl)-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 313470-42-7
VCID: VC21442250
InChI: InChI=1S/C18H20N4O2S/c1-3-4-11-22-14-15(21(2)17(24)20-16(14)23)19-18(22)25-12-10-13-8-6-5-7-9-13/h3-9H,10-12H2,1-2H3,(H,20,23,24)/b4-3+
SMILES: CC=CCN1C2=C(N=C1SCCC3=CC=CC=C3)N(C(=O)NC2=O)C
Molecular Formula: C18H20N4O2S
Molecular Weight: 356.4g/mol

7-(2-butenyl)-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 313470-42-7

Cat. No.: VC21442250

Molecular Formula: C18H20N4O2S

Molecular Weight: 356.4g/mol

* For research use only. Not for human or veterinary use.

7-(2-butenyl)-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione - 313470-42-7

Specification

CAS No. 313470-42-7
Molecular Formula C18H20N4O2S
Molecular Weight 356.4g/mol
IUPAC Name 7-[(E)-but-2-enyl]-3-methyl-8-(2-phenylethylsulfanyl)purine-2,6-dione
Standard InChI InChI=1S/C18H20N4O2S/c1-3-4-11-22-14-15(21(2)17(24)20-16(14)23)19-18(22)25-12-10-13-8-6-5-7-9-13/h3-9H,10-12H2,1-2H3,(H,20,23,24)/b4-3+
Standard InChI Key LORXGUWCJITDMT-ONEGZZNKSA-N
Isomeric SMILES C/C=C/CN1C2=C(N=C1SCCC3=CC=CC=C3)N(C(=O)NC2=O)C
SMILES CC=CCN1C2=C(N=C1SCCC3=CC=CC=C3)N(C(=O)NC2=O)C
Canonical SMILES CC=CCN1C2=C(N=C1SCCC3=CC=CC=C3)N(C(=O)NC2=O)C

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

7-(2-butenyl)-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a substituted purine compound with specific functional groups at positions 2, 3, 6, 7, and 8 of the purine scaffold. The compound is registered with CAS number 313470-42-7 and possesses distinctive structural features that define its chemical behavior and potential biological activity .

Molecular Properties

The compound exhibits the following fundamental molecular characteristics:

PropertyValue
Molecular FormulaC18H20N4O2S
Molecular Weight356.44 g/mol
CAS Registry Number313470-42-7

This molecular formula indicates the presence of 18 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom arranged in a specific configuration .

Structural Components Analysis

The name of the compound provides insight into its structural components:

  • Purine core: The 3,7-dihydro-1H-purine-2,6-dione portion represents a modified purine nucleus with oxygen atoms at positions 2 and 6.

  • 7-(2-butenyl) substituent: An unsaturated four-carbon chain (2-butenyl) attached at position 7 of the purine ring.

  • 3-methyl substituent: A methyl group at position 3 of the purine ring.

  • 8-[(2-phenylethyl)sulfanyl] substituent: A 2-phenylethyl group attached to the purine ring at position 8 via a sulfur atom.

Structural Relationships to Similar Compounds

Comparison with Related Purine Derivatives

The compound shares structural similarities with other substituted purines, such as 3-methyl-8-phenethylsulfanyl-7-propyl-3,7-dihydro-purine-2,6-dione (CAS: 189149-69-7) . The key difference lies in the nature of the substituent at position 7 - a propyl group in the latter compound versus a 2-butenyl group in our target molecule. Both compounds contain the same 3-methyl and 8-phenethylsulfanyl substituents, suggesting potential similarities in biological activity and chemical behavior.

Structural Family Classification

The compound belongs to a broader class of substituted purines, specifically 2,6,7,8-substituted purines, which have been investigated for their potential as HDM2 (Human Double Minute 2) protein inhibitors . This structural classification is significant because it may provide insights into the compound's potential biological mechanisms and pharmaceutical applications.

Substituent PositionGroupPotential Contribution to Activity
Position 3MethylMay affect binding affinity to target proteins
Position 72-butenylThe unsaturated chain may influence lipophilicity and receptor interactions
Position 8(2-phenylethyl)sulfanylThe aromatic ring and sulfur linker may be crucial for target binding

Chemical Properties and Behavior

Reactivity Profile

The compound contains several functional groups that contribute to its chemical reactivity:

  • Purine-2,6-dione system: This modified purine core with two carbonyl groups may participate in hydrogen bonding interactions

  • Alkene functionality: The 2-butenyl group contains a carbon-carbon double bond that may undergo addition reactions

  • Thioether linkage: The sulfur atom connecting the phenylethyl group to the purine ring can participate in oxidation reactions and metal coordination

Research and Development Context

Patent Context

The compound appears in the context of patents related to 2,6,7,8-substituted purines as HDM2 inhibitors, suggesting its potential value in pharmaceutical development . Patent literature indicates ongoing interest in this class of compounds for therapeutic applications, particularly in oncology.

Structure-Based Drug Design Implications

The specific substitution pattern of 7-(2-butenyl)-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione may represent a rational design approach to optimize:

  • Binding affinity to target proteins

  • Pharmacokinetic properties such as absorption and distribution

  • Metabolic stability

Analytical Considerations

Identification Methods

For analytical purposes, the compound can be identified using various techniques:

  • Mass Spectrometry: Expected molecular ion peak at m/z 356.44 corresponding to its molecular weight

  • NMR Spectroscopy: Characteristic signals for aromatic protons, methyl group, and aliphatic chains

  • IR Spectroscopy: Characteristic absorption bands for C=O groups of the purine-2,6-dione system

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